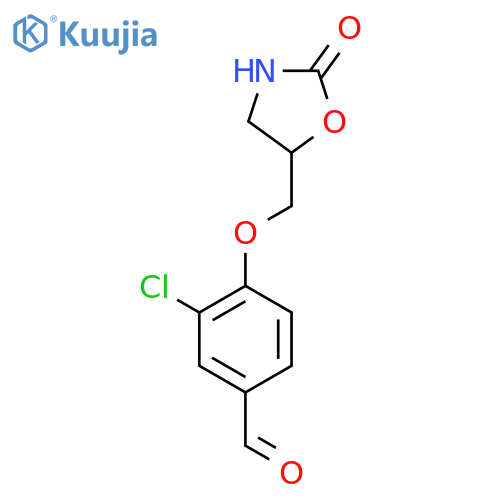

Cas no 1285268-18-9 (3-chloro-4-(2-oxo-1,3-oxazolidin-5-yl)methoxybenzaldehyde)

3-chloro-4-(2-oxo-1,3-oxazolidin-5-yl)methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-chloro-4-(2-oxo-1,3-oxazolidin-5-yl)methoxybenzaldehyde

- EN300-12945297

- Z839171366

- 3-chloro-4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzaldehyde

- 1285268-18-9

- SCHEMBL15330746

- AKOS010948034

-

- インチ: 1S/C11H10ClNO4/c12-9-3-7(5-14)1-2-10(9)16-6-8-4-13-11(15)17-8/h1-3,5,8H,4,6H2,(H,13,15)

- InChIKey: JIBJZWKHGLBDEU-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=O)C=CC=1OCC1CNC(=O)O1

計算された属性

- せいみつぶんしりょう: 255.0298355g/mol

- どういたいしつりょう: 255.0298355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 299

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 64.6Ų

3-chloro-4-(2-oxo-1,3-oxazolidin-5-yl)methoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12945297-50mg |

3-chloro-4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzaldehyde |

1285268-18-9 | 90.0% | 50mg |

$647.0 | 2023-09-30 | |

| Enamine | EN300-12945297-10000mg |

3-chloro-4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzaldehyde |

1285268-18-9 | 90.0% | 10000mg |

$3315.0 | 2023-09-30 | |

| Enamine | EN300-12945297-1000mg |

3-chloro-4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzaldehyde |

1285268-18-9 | 90.0% | 1000mg |

$770.0 | 2023-09-30 | |

| Enamine | EN300-12945297-500mg |

3-chloro-4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzaldehyde |

1285268-18-9 | 90.0% | 500mg |

$739.0 | 2023-09-30 | |

| Enamine | EN300-12945297-100mg |

3-chloro-4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzaldehyde |

1285268-18-9 | 90.0% | 100mg |

$678.0 | 2023-09-30 | |

| Enamine | EN300-12945297-2500mg |

3-chloro-4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzaldehyde |

1285268-18-9 | 90.0% | 2500mg |

$1509.0 | 2023-09-30 | |

| Enamine | EN300-12945297-5000mg |

3-chloro-4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzaldehyde |

1285268-18-9 | 90.0% | 5000mg |

$2235.0 | 2023-09-30 | |

| Enamine | EN300-12945297-1.0g |

3-chloro-4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzaldehyde |

1285268-18-9 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-12945297-250mg |

3-chloro-4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzaldehyde |

1285268-18-9 | 90.0% | 250mg |

$708.0 | 2023-09-30 |

3-chloro-4-(2-oxo-1,3-oxazolidin-5-yl)methoxybenzaldehyde 関連文献

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

10. Back matter

3-chloro-4-(2-oxo-1,3-oxazolidin-5-yl)methoxybenzaldehydeに関する追加情報

Research Briefing on 3-chloro-4-(2-oxo-1,3-oxazolidin-5-yl)methoxybenzaldehyde (CAS: 1285268-18-9)

3-chloro-4-(2-oxo-1,3-oxazolidin-5-yl)methoxybenzaldehyde (CAS: 1285268-18-9) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique oxazolidinone scaffold and aldehyde functional group, has been explored for its potential applications in the development of novel therapeutic agents. Recent studies have focused on its role as a key intermediate in the synthesis of biologically active molecules, particularly those targeting infectious diseases and inflammatory conditions.

Recent research has highlighted the compound's utility in the synthesis of oxazolidinone-based antibiotics, a class of antimicrobial agents known for their efficacy against drug-resistant bacterial strains. The structural features of 3-chloro-4-(2-oxo-1,3-oxazolidin-5-yl)methoxybenzaldehyde, including the chloro and methoxy substituents, contribute to its reactivity and ability to form diverse derivatives. These derivatives have shown promising in vitro activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

In addition to its antimicrobial potential, studies have investigated the compound's role in modulating inflammatory pathways. The oxazolidinone moiety has been implicated in the inhibition of pro-inflammatory cytokines, suggesting potential applications in the treatment of chronic inflammatory diseases. Mechanistic studies have revealed that derivatives of 3-chloro-4-(2-oxo-1,3-oxazolidin-5-yl)methoxybenzaldehyde can interfere with signaling pathways such as NF-κB, thereby reducing the expression of inflammatory mediators.

From a synthetic chemistry perspective, the compound has been employed in various catalytic and non-catalytic reactions to yield high-value intermediates. Recent advancements in green chemistry have explored the use of eco-friendly solvents and catalysts to optimize the synthesis of 3-chloro-4-(2-oxo-1,3-oxazolidin-5-yl)methoxybenzaldehyde, aiming to reduce environmental impact while maintaining high yield and purity. These efforts align with the broader industry trend toward sustainable pharmaceutical manufacturing.

Despite its promising attributes, challenges remain in the clinical translation of derivatives based on this compound. Issues such as pharmacokinetic properties, toxicity profiles, and scalability of synthesis require further investigation. Ongoing research is focused on structure-activity relationship (SAR) studies to optimize the biological activity and safety of these molecules. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of viable drug candidates derived from this chemical scaffold.

In conclusion, 3-chloro-4-(2-oxo-1,3-oxazolidin-5-yl)methoxybenzaldehyde (CAS: 1285268-18-9) represents a versatile and pharmacologically relevant compound with significant potential in drug discovery. Its dual applications in antimicrobial and anti-inflammatory research underscore its importance in addressing unmet medical needs. Future studies will likely explore its utility in other therapeutic areas, further expanding its impact on the field of chemical biology and medicine.

1285268-18-9 (3-chloro-4-(2-oxo-1,3-oxazolidin-5-yl)methoxybenzaldehyde) 関連製品

- 1031993-15-3(N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide)

- 2112676-00-1(Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate)

- 944905-11-7((2-phenylpyrimidin-5-yl)methanamine)

- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)

- 2035006-84-7((2E)-3-(thiophen-2-yl)-N-{5-(thiophen-3-yl)furan-2-ylmethyl}prop-2-enamide)

- 851934-74-2(3-isopropylamino-propionic Acid Tert-butyl Ester)

- 2227696-70-8(rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid)

- 1428359-54-9(N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-5-methyl-1,2-oxazole-4-carboxamide)

- 1485818-01-6(2-(dimethylamino)-3-methylbutanoic acid hydrobromide)

- 2228132-44-1(methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate)